molecular formula C8H4Br2ClFO B15205882 2-Bromo-3-chloro-6-fluorophenacyl bromide

2-Bromo-3-chloro-6-fluorophenacyl bromide

Cat. No.: B15205882
M. Wt: 330.37 g/mol
InChI Key: HXGWQSWCTJAKLR-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-6-fluorophenacyl bromide is an organic compound with the molecular formula C8H4Br2ClFO. It is a derivative of phenacyl bromide, characterized by the presence of bromine, chlorine, and fluorine atoms on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

The synthesis of 2-Bromo-3-chloro-6-fluorophenacyl bromide typically involves the bromination of 3-chloro-6-fluoroacetophenone. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination .

Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize the yield and purity of the compound. These methods ensure consistent production quality and scalability for commercial applications .

Chemical Reactions Analysis

2-Bromo-3-chloro-6-fluorophenacyl bromide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide, while oxidation with potassium permanganate would produce a carboxylic acid .

Scientific Research Applications

2-Bromo-3-chloro-6-fluorophenacyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-6-fluorophenacyl bromide involves its ability to act as an electrophile in chemical reactions. The presence of electron-withdrawing groups (bromine, chlorine, and fluorine) on the phenyl ring enhances its reactivity towards nucleophiles. This reactivity allows it to form covalent bonds with nucleophilic sites on biomolecules, enzymes, and other chemical species .

The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with. In biochemical studies, it may target enzyme active sites, leading to inhibition or modification of enzyme activity .

Comparison with Similar Compounds

2-Bromo-3-chloro-6-fluorophenacyl bromide can be compared with other phenacyl bromide derivatives, such as:

  • 2-Bromo-4-chloro-6-fluorophenacyl bromide
  • 2-Bromo-3-chloro-5-fluorophenacyl bromide
  • 2-Bromo-3,4-dichlorophenacyl bromide

These compounds share similar chemical structures but differ in the position and number of halogen atoms on the phenyl ring. The unique combination of bromine, chlorine, and fluorine in this compound gives it distinct reactivity and properties, making it suitable for specific applications .

Properties

Molecular Formula

C8H4Br2ClFO

Molecular Weight

330.37 g/mol

IUPAC Name

2-bromo-1-(2-bromo-3-chloro-6-fluorophenyl)ethanone

InChI

InChI=1S/C8H4Br2ClFO/c9-3-6(13)7-5(12)2-1-4(11)8(7)10/h1-2H,3H2

InChI Key

HXGWQSWCTJAKLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)CBr)Br)Cl

Origin of Product

United States

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